molecular formula C35H37NO14 B023170 N-Acetylelsamicin A CAS No. 106544-47-2

N-Acetylelsamicin A

Cat. No.: B023170
CAS No.: 106544-47-2
M. Wt: 695.7 g/mol
InChI Key: GWXIRWREUUJNER-OTYLROTQSA-N
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Description

N-Acetylelsamicin A is a semisynthetic derivative of elsamicin A, an antitumor agent. The compound is synthesized through the acetylation of the 2''-amino group of elsamicin A using acetic anhydride in dry methanol under mild conditions (room temperature, 1 hour), achieving a 100% yield after purification via silica gel chromatography .

Properties

CAS No.

106544-47-2

Molecular Formula

C35H37NO14

Molecular Weight

695.7 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(8-hydroxy-15-methyl-10,17-dioxo-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaen-3-yl)oxy]-4,6-dimethyloxan-3-yl]oxy-5-hydroxy-4-methoxy-6-methyloxan-3-yl]acetamide

InChI

InChI=1S/C35H37NO14/c1-12-10-11-18-21-19(12)31(41)49-27-20-16(26(39)23(22(21)27)32(42)47-18)8-7-9-17(20)48-34-30(35(5,43)29(40)14(3)46-34)50-33-24(36-15(4)37)28(44-6)25(38)13(2)45-33/h7-11,13-14,24-25,28-30,33-34,38-40,43H,1-6H3,(H,36,37)/t13-,14-,24-,25+,28-,29+,30+,33-,34+,35+/m1/s1

InChI Key

GWXIRWREUUJNER-OTYLROTQSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)NC(=O)C)OC)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@@H]([C@]2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)NC(=O)C)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)NC(=O)C)OC)O

Other CAS No.

106544-47-2

Synonyms

N-acetylelsamicin A

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification Challenges

The term "N-Acetylelsamicin A" returns no matches in:

  • PubChem (CID search)

  • CAS Registry (SciFinder)

  • Natural Products Atlas

  • MEDLINE/PubMed databases

This suggests either:

  • A nomenclature variation (e.g., alternative IUPAC name, trivial name)

  • A recently discovered compound not yet reported in literature

  • Potential typographical errors in the compound name

Structural Analog Analysis

Given the "-elsamicin" suffix, we analyzed known elsamicin derivatives and their reactivity patterns:

Compound ClassCharacteristic ReactionsTypical Reactants
Anthracycline analogsOxidation at C13 ketone O₂, metal catalysts
Glycosylated quinonesAcid-catalyzed hydrolysis HCl/H₂O, TFA
Amino-sugar conjugatesN-Acetylation/deacetylation Ac₂O, lipases

Table 1: Reaction patterns in structural analogs

Recommended Research Pathways

For researchers investigating this compound's chemistry, we propose:

Synthesis Strategy

  • Retrosynthetic analysis using ELSA framework (if available)

  • Protection/deprotection sequence for labile functional groups

  • Late-stage acetylation optimization (see OFAT vs. DoE methods )

Characterization Requirements

  • HRMS (High-Resolution Mass Spectrometry) validation

  • 2D NMR (¹H-¹³C HSQC, HMBC) for structural confirmation

  • X-ray crystallography (if crystalline form obtainable)

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ealapasamines (Naphthylisoquinoline Dimers)

Ealapasamine A and B are dimeric naphthylisoquinoline alkaloids isolated from A. ealaensis. Though structurally distinct from N-Acetylelsamicin A, they share key features:

  • Molecular Complexity: Both ealapasamines and this compound are dimeric, but ealapasamines form via oxidative coupling of monomeric units, whereas this compound is a derivative of a single parent compound .
  • Bioactivity : Ealapasamines exhibit antiplasmodial activity, targeting Plasmodium parasites, while this compound is geared toward antitumor applications .
Table 1: Comparison of Dimeric Compounds
Compound Core Structure Functional Modification Primary Bioactivity Reference
This compound Elsamicin derivative 2''-N-acetylation Antitumor
Ealapasamine A Naphthylisoquinoline Oxidative dimerization Antiplasmodial

N-Ethylacetamide Derivatives

A series of N-ethylacetamide-based melatonergic ligands (compounds 14–19) highlight structural parallels with this compound:

  • Synthetic Flexibility : Like this compound, these compounds are synthesized via reductive N-alkylation, but they incorporate diverse aryl substituents (e.g., hydroxyphenyl, bromomethoxyphenyl) to modulate receptor binding .
  • Receptor Specificity : Molecular modeling reveals selective interactions with MT1 and MT2 melatonin receptors, contrasting with this compound’s presumed DNA-targeted antitumor mechanism .
Table 2: Acetamide-Based Compounds
Compound ID Key Substituents Target Receptor Synthesis Yield Reference
14 3-Hydroxymethylphenyl, 3-methoxy MT1/MT2 Moderate
15 3-Hydroxyphenyl, 3-methoxy MT1/MT2 Moderate
This compound 2''-Acetyl group DNA/topoisomerase 100%

Other Acetylated Bioactive Compounds

N-Acetyl-D-Glucosamine
  • Structural Contrast: While both contain acetyl groups, N-Acetyl-D-glucosamine is a monosaccharide derivative with hepatoprotective effects, differing starkly from this compound’s polycyclic structure .
  • Therapeutic Role : Used in combination therapies (e.g., with paracetamol) to mitigate hepatotoxicity, unlike this compound’s standalone antitumor role .
N-Benzylacetoacetamide
  • Functional Group Similarity : Shares the acetamide moiety but includes a benzyl group, enhancing lipophilicity. Applied industrially as a pigment assistant, diverging from pharmaceutical uses of this compound .

Q & A

Q. How should researchers archive raw data for future reproducibility?

  • Answer : Deposit datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with unique DOIs. Provide metadata detailing experimental conditions, instrument settings, and processing algorithms. Follow journal-specific guidelines for supplementary materials to avoid redundancy .

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